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molecular formula C7H10N2O B3022740 3-Methoxy-4-methylpyridin-2-amine CAS No. 475060-00-5

3-Methoxy-4-methylpyridin-2-amine

Cat. No. B3022740
M. Wt: 138.17 g/mol
InChI Key: BTPPPWUPZHJUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07718801B2

Procedure details

86 mg of the 7-methyl-2-phenyl[1,3]oxazolo[4,5-b]pyridine [159-1] was dissolved in a mixture solvent of 4 mL of tetrahydrofuran and 4 mL of ethanol, 1.64 mL of an aqueous solution of sodium hydroxide 33% was added thereto, and heated overnight under reflux. After cooling back to room temperature, the reaction solution was concentrated under reduced pressure. To the obtained residue, 5 mL of dichloromethane and 3.4 mL of an aqueous solution of sodium hydroxide 33% were added and stirred. Thereto, 28 μL of methyl iodide and 30.5 μL of Adogen 464 (phase transfer catalyst, Aldrich Corporation) were added, and stirred overnight at room temperature. Water was added, the reaction solution was extracted with chloroform, and the organic layer was washed with phosphate buffer pH 7.0, water, and saturated brine in the subsequent order. The organic layer was dried over anhydrous sodium sulfate, the insolubles were filtered, the filtrate was concentrated under reduced pressure, and the thus obtained residue was purified by preparative thin-layer chromatography, to obtain 4.2 mg of 3-methoxy-4-methylpyridin-2-amine [159-2] as a light brown solid.
Name
7-methyl-2-phenyl[1,3]oxazolo[4,5-b]pyridine
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1.64 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]=[C:9](C3C=CC=CC=3)[O:10][C:3]=12>O1CCCC1.C(O)C.[OH-].[Na+]>[CH3:9][O:10][C:3]1[C:4]([NH2:8])=[N:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
7-methyl-2-phenyl[1,3]oxazolo[4,5-b]pyridine
Quantity
86 mg
Type
reactant
Smiles
CC1=C2C(=NC=C1)N=C(O2)C2=CC=CC=C2
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Name
aqueous solution
Quantity
1.64 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue, 5 mL of dichloromethane and 3.4 mL of an aqueous solution of sodium hydroxide 33% were added
ADDITION
Type
ADDITION
Details
Thereto, 28 μL of methyl iodide and 30.5 μL of Adogen 464 (phase transfer catalyst, Aldrich Corporation) were added
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with phosphate buffer pH 7.0, water, and saturated brine in the subsequent order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the thus obtained residue was purified by preparative thin-layer chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC=CC1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 mg
YIELD: CALCULATEDPERCENTYIELD 7.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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